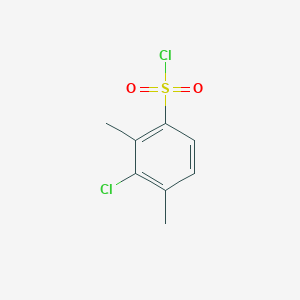

3-Chloro-2,4-dimethylbenzenesulfonyl chloride

Description

Introduction and Chemical Identification

Historical Context and Discovery

The development and identification of 3-Chloro-2,4-dimethylbenzenesulfonyl chloride represents part of the broader evolution of substituted benzenesulfonyl chloride compounds in organic chemistry. While specific historical records regarding the initial synthesis or discovery of this particular compound are limited in the available literature, its emergence can be traced to the advancement of pharmaceutical chemistry and the need for specialized intermediates in drug synthesis. The compound has gained particular significance in contemporary pharmaceutical research as an intermediate in the synthesis of complex therapeutic agents.

The broader class of benzenesulfonyl chlorides has been fundamental to organic synthesis since the early development of sulfonyl chemistry. These compounds serve as versatile building blocks for the construction of more complex molecular structures, particularly in the pharmaceutical industry. The specific substitution pattern found in this compound reflects targeted synthetic approaches designed to achieve particular chemical and biological properties in final pharmaceutical products.

Recent developments in pharmaceutical chemistry have highlighted the importance of this compound as an intermediate in the synthesis of Vortioxetine-related compounds, demonstrating its role in modern antidepressant drug development. This application underscores the compound's relevance to contemporary medicinal chemistry and its continued importance in pharmaceutical research and development.

Nomenclature and Structural Classification

This compound belongs to the organosulfur compound class, specifically within the subfamily of aromatic sulfonyl chlorides. The compound features a benzene ring as its core structure, with specific substitution patterns that define its chemical identity and properties. The structural framework consists of a benzenesulfonyl chloride backbone modified by the presence of one chloro substituent and two methyl groups positioned at specific locations on the aromatic ring.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the precise positioning of substituents on the benzene ring. The naming convention begins with the identification of the lowest-numbered substituent positions, followed by the systematic enumeration of all functional groups and substituents. The sulfonyl chloride functional group serves as the principal characteristic that defines the compound's chemical classification and primary reactivity patterns.

From a structural classification perspective, this compound represents a multiply substituted aromatic sulfonyl chloride with both electron-withdrawing and electron-donating substituents. The chloro group at position 3 introduces electron-withdrawing effects, while the methyl groups at positions 2 and 4 contribute electron-donating characteristics. This combination of electronic effects influences the compound's reactivity patterns and chemical behavior in synthetic transformations.

Registry Information and Identifiers

Chemical Abstracts Service Registry Number: 1783755-80-5

The Chemical Abstracts Service registry number 1783755-80-5 serves as the unique identifier for this compound within the global chemical database system. This registry number was assigned by the Chemical Abstracts Service, which maintains the comprehensive database of chemical substances and their associated information. The registration of this compound under this specific number ensures unambiguous identification across scientific literature, commercial databases, and regulatory documentation.

The Chemical Abstracts Service registry system represents the gold standard for chemical identification, providing a systematic approach to cataloging chemical substances regardless of their naming variations or commercial designations. For this compound, this registry number facilitates accurate communication among researchers, suppliers, and regulatory agencies worldwide. The assignment of this specific number reflects the compound's recognition as a distinct chemical entity with defined structural characteristics and commercial relevance.

The registry number system also supports the tracking of chemical safety information, environmental data, and regulatory status across different jurisdictions. For pharmaceutical intermediates like this compound, the Chemical Abstracts Service number becomes particularly important for regulatory submissions and quality control documentation in drug development processes.

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the structural features and substitution pattern of the molecule. This nomenclature follows the standardized rules established by the International Union of Pure and Applied Chemistry for naming organic compounds, ensuring consistency and clarity in chemical communication worldwide.

The systematic naming process begins with the identification of the parent structure, which in this case is benzenesulfonyl chloride. The substituents are then named and numbered according to their positions on the benzene ring, with the sulfonyl chloride group serving as the reference point for numbering. The chloro substituent at position 3 is named first in alphabetical order, followed by the specification of the two methyl groups at positions 2 and 4.

This International Union of Pure and Applied Chemistry nomenclature system ensures that the chemical structure can be unambiguously reconstructed from the name alone, facilitating accurate communication among chemists regardless of their linguistic or cultural backgrounds. The systematic approach also supports the development of chemical databases and computational chemistry applications that rely on standardized naming conventions for structure identification and retrieval.

Molecular Formula: C8H8Cl2O2S

The molecular formula C8H8Cl2O2S provides a concise representation of the elemental composition of this compound. This formula indicates the presence of eight carbon atoms, eight hydrogen atoms, two chlorine atoms, two oxygen atoms, and one sulfur atom within the molecular structure. The molecular weight corresponding to this formula is 239.12 grams per mole, which serves as an important parameter for stoichiometric calculations and analytical determinations.

The molecular formula serves multiple purposes in chemical analysis and synthesis planning. For analytical chemists, this formula provides the basis for mass spectrometric analysis and elemental composition determination. In synthetic chemistry, the molecular formula enables precise stoichiometric calculations for reaction planning and yield determinations. The formula also supports the calculation of various molecular descriptors used in computational chemistry and structure-activity relationship studies.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C8H8Cl2O2S | - |

| Molecular Weight | 239.12 | g/mol |

| Carbon Atoms | 8 | count |

| Hydrogen Atoms | 8 | count |

| Chlorine Atoms | 2 | count |

| Oxygen Atoms | 2 | count |

| Sulfur Atoms | 1 | count |

Properties

IUPAC Name |

3-chloro-2,4-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECHXMDEQIWQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2,4-Dimethylchlorobenzene

The precursor 2,4-dimethylchlorobenzene undergoes sulfonation using concentrated sulfuric acid () or chlorosulfonic acid (). The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group () is introduced at the para position relative to the chlorine substituent.

Optimal conditions include temperatures of and reaction times of 4–6 hours. The use of oleum () as a co-reagent enhances sulfonation efficiency by mitigating water formation, which can dilute the acid and slow the reaction.

Chlorination of Sulfonic Acid Intermediate

The sulfonic acid intermediate is converted to the sulfonyl chloride using phosphorus pentachloride () or thionyl chloride ():

Reaction conditions typically involve refluxing in anhydrous dichloromethane () at for 2–3 hours. Excess ensures complete conversion, with yields exceeding 85%.

Direct Chlorosulfonation of 2,4-Dimethylbenzene

An alternative one-pot method employs chlorosulfonic acid () to simultaneously introduce sulfonic acid and chlorine groups. This exothermic reaction requires careful temperature control () to prevent over-sulfonation or decomposition:

Key advantages include reduced reaction time (1–2 hours) and avoidance of isolating intermediates. However, the method demands rigorous purification to remove residual sulfuric acid and unreacted chlorosulfonic acid.

Catalytic Chlorination Using Sulfuryl Chloride

Recent advancements highlight the use of sulfuryl chloride () as a chlorinating agent in the presence of radical initiators like azobisisobutyronitrile (AIBN):

This radical-mediated process operates at milder temperatures () and achieves yields of 75–80%. The mechanism involves homolytic cleavage of , generating chlorine radicals that selectively substitute hydrogen atoms on the benzene ring.

Industrial-Scale Production and Optimization

Reaction Parameter Analysis

Critical parameters influencing yield and purity include:

-

Temperature : Elevated temperatures accelerate sulfonation but risk side reactions (e.g., ring chlorination).

-

Catalyst Selection : Quaternary ammonium salts (e.g., benzyltrimethyl ammonium chloride) enhance chlorination efficiency by stabilizing intermediates.

-

Solvent Choice : Polar aprotic solvents like dichloroethane improve reagent solubility and heat distribution.

Byproduct Mitigation

Common byproducts such as 1,3-dichloro-2,4-dimethylbenzene arise from over-chlorination. Strategies to suppress these include:

Analytical Characterization

Post-synthesis characterization employs:

Chemical Reactions Analysis

3-Chloro-2,4-dimethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2,4-dimethylbenzenesulfonic acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Scientific Research Applications

Organic Synthesis

3-Chloro-2,4-dimethylbenzenesulfonyl chloride serves as a crucial reagent in organic synthesis. It is primarily utilized for the introduction of sulfonyl groups into organic molecules, which can enhance their reactivity and stability. The compound can participate in nucleophilic substitution reactions, where it acts as a sulfonylating agent to convert alcohols and amines into their corresponding sulfonamides.

Case Study: Synthesis of Sulfonamides

In a study focusing on the synthesis of various sulfonamides, researchers demonstrated that this compound effectively reacted with amines under mild conditions to yield high-purity sulfonamides. The reaction conditions were optimized to achieve maximum yield and selectivity, showcasing the compound's utility in synthesizing pharmaceutical intermediates .

Pharmaceutical Applications

The compound has notable applications in the pharmaceutical industry, particularly in the development of drugs that require sulfonamide functionalities. Sulfonamides are known for their antibacterial properties and are commonly used in antibiotics.

Case Study: Antibacterial Agents

Research has indicated that compounds derived from this compound exhibit significant antibacterial activity. For instance, derivatives synthesized using this sulfonyl chloride have shown efficacy against various bacterial strains, making them potential candidates for new antibiotic formulations .

Material Science

In material science, this compound is employed in the modification of polymers. The introduction of sulfonyl groups can improve the thermal stability and mechanical properties of polymeric materials.

Case Study: Polymer Modification

A study reported on the use of this compound for modifying poly(ethylene terephthalate) (PET). The sulfonylation process enhanced the hydrophilicity of PET films, leading to improved dye uptake and adhesion properties. This modification is particularly useful in textile applications where dyeing efficiency is critical .

Analytical Chemistry

The compound also finds applications in analytical chemistry as a derivatizing agent for the analysis of various compounds. Its ability to form stable sulfonamide derivatives allows for improved detection limits in chromatographic techniques.

Case Study: Chromatographic Analysis

In analytical studies, this compound was utilized to derivatize amino acids prior to high-performance liquid chromatography (HPLC). This derivatization significantly enhanced the sensitivity and resolution of amino acid detection, demonstrating its utility in biochemical analyses .

Mechanism of Action

The mechanism of action of 3-chloro-2,4-dimethylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. These reactions are crucial in the synthesis of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

Comparison with Structural Isomers

4-Chloro-2,5-dimethylbenzenesulfonyl Chloride (CAS 88-49-3)

- Molecular Formula : C₈H₈Cl₂O₂S

- Molecular Weight : 239.12 g/mol

- Melting Point : 48–50°C

- Applications : Used as a sulfonating agent in custom synthesis.

- Key Differences : The positional isomerism (chloro at C4 vs. C3 in the target compound) influences electronic effects and steric hindrance. The 4-chloro isomer’s lower melting point suggests reduced crystallinity compared to analogs with closer substituent proximity .

Comparison with Other Benzenesulfonyl Chlorides

3-Chloro-2-methylbenzenesulfonyl Chloride (CAS 80563-86-6)

- Molecular Formula : C₇H₆Cl₂O₂S

- Molecular Weight : 225.09 g/mol

- Melting Point : 71–74°C

- Reactivity : The chlorine at C3 and methyl at C2 create an electron-deficient sulfonyl group, enhancing electrophilicity. This compound is utilized in synthesizing ethyl esters for pharmaceutical intermediates.

- Safety : Classified as Skin Corrosion Category 1B due to its corrosive nature .

Comparison Insights :

- Higher molecular symmetry in the target compound could elevate its melting point relative to the 3-Chloro-2-methyl analog.

Comparison with Aliphatic Chlorides

Chloropivaloyl Chloride (3-Chloro-2,2-dimethylpropionyl Chloride, CAS 4300-97-4)

- Molecular Formula : C₅H₈Cl₂O

- Molecular Weight : 155.02 g/mol

- Boiling Point : 85–86°C (at 60 mmHg)

- Density : 1.199 g/cm³

- Reactivity : As an aliphatic acyl chloride, it undergoes rapid hydrolysis and nucleophilic substitution but lacks resonance stabilization, making it less stable than aromatic sulfonyl chlorides.

- Applications : Used in agrochemical and polymer synthesis .

Key Differences :

- Aromatic sulfonyl chlorides (e.g., benzenesulfonyl derivatives) exhibit greater thermal stability and slower hydrolysis rates compared to aliphatic acyl chlorides due to resonance delocalization of the sulfonyl group’s charge.

Comparison with Benzoyl Chlorides

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS 886496-83-9)

- Molecular Formula : C₈H₃ClF₃O

- Key Features : The trifluoromethyl (-CF₃) and chloro groups are strong electron-withdrawing substituents, activating the carbonyl group for nucleophilic attack.

- Applications : Primarily used in synthesizing fluorinated aromatic compounds.

Comparison Insights :

- Benzoyl chlorides generally exhibit higher reactivity in Friedel-Crafts acylations compared to benzenesulfonyl chlorides, which are more suited for sulfonylation reactions.

- The trifluoromethyl group enhances acidity and stability, contrasting with the methyl groups in the target compound, which may donate electrons weakly via hyperconjugation .

Data Table: Comparative Properties of Related Compounds

Research Findings and Reactivity Trends

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance the electrophilicity of sulfonyl/acyl chlorides, accelerating reactions with nucleophiles.

- Steric Hindrance : Bulky substituents (e.g., 2,4-dimethyl groups) can reduce reaction rates in sterically demanding environments, as seen in hindered Suzuki couplings or sulfonamide formations .

- Safety Profile : Benzenesulfonyl chlorides often require careful handling due to corrosive properties (Skin Corr. 1B), whereas aliphatic chlorides like chloropivaloyl chloride pose significant inhalation risks .

Biological Activity

3-Chloro-2,4-dimethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews existing research on its synthesis, biological properties, and implications for pharmaceutical development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₉H₈ClO₂S

- Molecular Weight : 218.67 g/mol

- CAS Number : 10001-85-5

This compound features a sulfonyl chloride group, which is known for its reactivity and utility in organic synthesis.

Synthesis

The synthesis of this compound typically involves the chlorination of 2,4-dimethylbenzenesulfonyl chloride. The reaction can be facilitated using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), resulting in the formation of the desired sulfonyl chloride derivative.

Antimicrobial Properties

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial activity. A study by Abdireimov et al. (2010) demonstrated that derivatives of sulfonyl chlorides possess inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Effects

Sulfonamide derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that compounds similar to this compound can inhibit the NF-kB pathway, a crucial mediator in inflammatory responses. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation.

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit specific enzymes related to metabolic pathways. For instance, it has been shown to affect glucagon receptor signaling pathways, which could have implications for diabetes management by modulating glucose production in hepatic cells .

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the effectiveness of this compound against E. coli and S. aureus.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.

-

Case Study on Anti-inflammatory Response :

- Objective : To assess the anti-inflammatory effects in a murine model.

- Methodology : Mice were treated with varying doses of the compound before inducing inflammation via carrageenan injection.

- Results : A dose-dependent reduction in paw edema was observed, supporting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-2,4-dimethylbenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination of pre-functionalized toluene derivatives. For example, analogous compounds (e.g., 3-Chloro-2,6-difluorobenzenesulfonyl chloride) are synthesized via lithiation of halogenated benzene derivatives followed by reaction with sulfuryl chloride (SO₂Cl₂) . Key parameters include:

- Temperature control (0–5°C for lithiation to prevent side reactions).

- Use of anhydrous solvents (e.g., THF) to avoid hydrolysis.

- Stoichiometric excess of SO₂Cl₂ (1.2–1.5 eq.) to ensure complete conversion.

Post-synthesis purification via fractional distillation or recrystallization (using hexane/ethyl acetate) is critical to achieve >95% purity.

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,4-positions, chlorine at 3-position). For example, methyl protons typically appear as singlets at δ 2.3–2.5 ppm .

- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

- Elemental Analysis : Verify C, H, S, and Cl content within ±0.3% of theoretical values.

Q. What are the primary reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The sulfonyl chloride group reacts with nucleophiles:

- With Amines : Forms sulfonamides (RSO₂NHR') under mild conditions (0–25°C, base like Et₃N in CH₂Cl₂). Monitor pH to avoid premature hydrolysis .

- With Alcohols : Produces sulfonate esters (RSO₂OR') using catalytic DMAP in anhydrous THF .

- Hydrolysis : Generates sulfonic acids (RSO₃H) in aqueous acidic/alkaline conditions, useful for introducing solubility in drug candidates .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing sulfonamide derivatives with high enantiomeric purity?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during sulfonamide formation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce enantioselectivity. Test mixtures like toluene/DMF (4:1) for balance .

- Kinetic Resolution : Monitor reaction progress via HPLC (Chiralpak® AD-H column) to isolate enantiomers at ~90% ee .

Q. What analytical strategies resolve structural ambiguities in derivatives, such as regioisomeric byproducts?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Differentiates between substituent positions (e.g., methyl vs. chlorine proximity to sulfonyl group) .

- X-ray Crystallography : Provides definitive proof of molecular geometry, especially for crystalline sulfonamides .

- Mass Spectrometry (HRMS) : Exact mass analysis distinguishes between isomers (e.g., [M+H]⁺ for C₈H₉ClO₂S requires m/z 218.9964 ± 2 ppm) .

Q. How do electronic effects of substituents (Cl, CH₃) influence the compound’s reactivity in coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Cl : Activates the sulfonyl chloride toward nucleophilic attack but deactivates the benzene ring for electrophilic substitution .

- Electron-Donating CH₃ : Enhances ring electron density, enabling Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-position. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C .

Q. What strategies mitigate contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Standardized Assays : Re-evaluate cytotoxicity (MTT assay) and enzyme inhibition (e.g., dihydropteroate synthase) under identical conditions (pH 7.4, 37°C) .

- Metabolic Stability Testing : Use liver microsomes to account for degradation discrepancies. For example, derivatives with ortho-CH₃ groups show prolonged half-life (>2 hrs) in human microsomes .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.